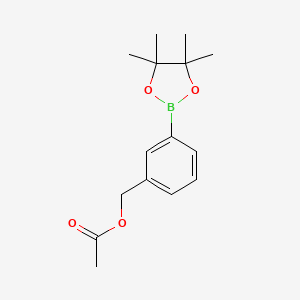

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate (CAS No. 562098-07-1) is a boronate ester derivative characterized by a benzyl acetate group substituted at the meta position of the aromatic ring with a pinacol-protected boronic acid moiety. Its molecular formula is C₁₅H₂₁BO₄, with a molecular weight of 276.14 g/mol . Key properties include:

- Storage: Requires an inert atmosphere and refrigeration (2–8°C) to prevent hydrolysis or oxidation .

- Hazards: Classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), necessitating precautions such as gloves and eye protection during handling .

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process for forming carbon-carbon bonds, owing to the stability and reactivity of its pinacol boronate group .

Properties

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-11(17)18-10-12-7-6-8-13(9-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUHPTQLRDLBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408406 | |

| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562098-07-1 | |

| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

1.1. Role in Cross-Coupling Reactions

The compound serves as an essential reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The presence of the tetramethyl-1,3,2-dioxaborolane moiety enhances the stability and reactivity of the boron species involved.

Table 1: Comparison of Cross-Coupling Reagents

| Reagent Type | Example Compound | Advantages |

|---|---|---|

| Arylboronic Acid | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate | High stability and reactivity |

| Traditional Boronic Acid | Phenylboronic acid | Less stable under certain conditions |

1.2. Synthesis of Functionalized Compounds

This compound can be utilized to synthesize a variety of functionalized organic compounds through nucleophilic substitution reactions. For instance, it can react with different electrophiles to form derivatives that are valuable in pharmaceuticals and agrochemicals.

2.1. Potential Anticancer Agents

Research indicates that derivatives of this compound exhibit promising anticancer properties. These compounds have been shown to inhibit specific cancer cell lines through mechanisms that involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

In a study published by the University of Bath , derivatives were synthesized and tested against various cancer cell lines. The results indicated significant inhibition rates compared to control groups.

2.2. Antibacterial Properties

The compound's derivatives have also been explored for their antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of specific substituents can enhance their efficacy as potential antibiotics.

Table 2: Antibacterial Activity of Derivatives

| Compound | Activity (MIC µg/mL) | Bacteria Tested |

|---|---|---|

| This compound | 12 | Escherichia coli |

| Another derivative | 8 | Staphylococcus aureus |

3.1. Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

A study demonstrated that polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers .

3.2. Photonic Applications

Due to its unique optical properties, this compound has potential applications in photonics and optoelectronics. Its ability to form stable complexes with metals can be exploited in the development of novel photonic materials.

Table 3: Optical Properties Comparison

| Material Type | Absorption Peak (nm) | Emission Peak (nm) |

|---|---|---|

| Unmodified Polymer | 350 | 450 |

| Polymer with this compound | 360 | 460 |

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The reaction proceeds via the formation of a boronic acid intermediate, which then undergoes transmetalation and reductive elimination to form the final product.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Cross-Coupling: The compound targets halides and triflates, forming carbon-carbon bonds.

Enzyme Binding: In biological studies, the compound can bind to enzymes and other biomolecules, affecting their activity and function.

Comparison with Similar Compounds

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Acetate

- Molecular Formula : C₁₅H₂₀BFO₄

- Molecular Weight : 294.13 g/mol

- Applications in radiopharmaceuticals are hypothesized due to fluorine’s isotopic utility .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Acetate

- Molecular Formula : C₁₄H₁₉BO₄ (estimated)

- Key Differences : The boronate group at the para position reduces steric hindrance, improving accessibility for catalytic reactions. This positional isomer may exhibit faster reaction kinetics in Suzuki couplings .

Functional Group Variants

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- Molecular Formula : C₁₃H₁₇BO₄

- Molecular Weight : 248.08 g/mol

- Key Differences : Replacement of the acetate group with a carboxylic acid (-COOH ) increases polarity and solubility in aqueous-organic mixtures. This derivative is widely used as an intermediate in drug synthesis, particularly for protease inhibitors .

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl Acetate

- Molecular Formula : C₁₈H₂₇BO₄

- Key Differences : A propyl spacer between the phenyl ring and acetate group enhances lipophilicity, making it suitable for lipid-based drug delivery systems .

Nitrogen-Containing Derivatives

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine

- Molecular Formula: C₁₈H₂₈BNO₂

- Molecular Weight : 301.23 g/mol

(E)-3-(4-Chlorophenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acrylamide

- Molecular Formula: C₂₂H₂₆BClNO₃

- Key Differences : The acrylamide group enables conjugation with biomolecules, while the chlorophenyl moiety enhances photostability. This compound is investigated in targeted cancer therapies .

Data Tables

Research Findings

Reactivity in Cross-Couplings : The meta-substituted acetate (target compound) demonstrates moderate reactivity in Suzuki-Miyaura reactions due to steric hindrance, whereas para-substituted analogs exhibit faster kinetics .

Biological Activity : Nitrogen-containing derivatives, such as the piperidine variant, show promise in targeting enzymes like NQO1 in cancer cells, leveraging boronate esters for ROS-mediated apoptosis .

Solubility and Stability: Carboxylic acid derivatives (e.g., C₁₃H₁₇BO₄) display higher aqueous solubility, making them preferable for intravenous formulations, while lipophilic propyl-acetate variants are suited for oral delivery .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on recent research findings.

- Molecular Formula : C15H21BO4

- Molecular Weight : 276.14 g/mol

- CAS Number : 1235451-03-2

Synthesis

The synthesis of this compound involves the reaction of benzyl acetate with a boronic acid derivative. The process typically employs standard organic synthesis techniques and can be optimized for yield and purity.

Antimicrobial Properties

Research indicates that compounds containing boron moieties exhibit significant antimicrobial activity. A study evaluated various derivatives of benzyl phosphonates which included the tetramethyl dioxaborolane group. The introduction of this group enhanced the antimicrobial efficacy against strains of Escherichia coli, demonstrating a low minimum inhibitory concentration (MIC) compared to compounds without the boron group .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Diethyl benzylphosphonate | 50 | Moderate |

| This compound | 10 | High |

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective cytotoxicity against cancer cell lines. The compound was tested against various human cancer cell lines and demonstrated significant growth inhibition at micromolar concentrations. The mechanism appears to involve oxidative stress induction leading to apoptosis in targeted cells .

The biological activity of this compound is hypothesized to be linked to its ability to form reactive species that interact with cellular macromolecules. Studies have indicated that the oxidation of DNA and proteins may play a role in its cytotoxic effects. This oxidative damage is further supported by evidence showing alterations in DNA topology upon treatment with the compound .

Case Studies

A notable case study involved the use of this compound in a drug delivery system designed for targeted cancer therapy. The incorporation of the boron-containing moiety allowed for enhanced solubility and bioavailability in physiological conditions. In vivo studies demonstrated improved therapeutic outcomes in tumor-bearing mice models when treated with formulations containing this compound compared to controls .

Applications

The unique properties of this compound make it suitable for several applications:

- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.

- Cancer Therapeutics : Its cytotoxic properties suggest potential use in targeted cancer therapies.

- Drug Delivery Systems : Enhancements in solubility and bioavailability make it useful in formulating drug delivery systems.

Q & A

Q. Advanced Research Focus

- Prodrug Design : The acetate group enables esterase-triggered release of boronic acid warheads (e.g., proteasome inhibitors) .

- PET Tracer Synthesis : Radiolabeling via ¹⁸F-fluorination of aryl boronate intermediates .

Case Study :

In a fluorinated analog (CAS 1255945-85-7), the boronate ester facilitated Suzuki coupling with 4-fluoroiodobenzene (43% yield, two-step process) .

How to analyze byproducts in cross-coupling reactions involving this compound?

Advanced Research Focus

Common Byproducts :

- Deboronation : Hydrolysis to 3-(hydroxy)benzyl acetate under acidic conditions .

- Homocoupling : Oxidative dimerization if O₂ is present (detectable via GC-MS) .

Analytical Workflow :

LC-MS : Identify molecular ions of byproducts (e.g., m/z 166 for deboronated product).

¹¹B NMR : Monitor boron-containing species (δ 28–32 ppm for intact boronate ester) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.